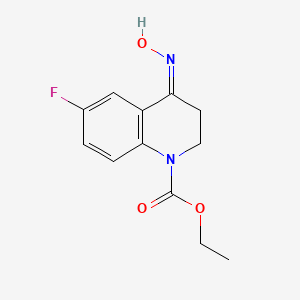

Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate

Description

Properties

CAS No. |

81892-44-6 |

|---|---|

Molecular Formula |

C12H13FN2O3 |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

ethyl (4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C12H13FN2O3/c1-2-18-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |

InChI Key |

HVADSRDRNLXETI-UVTDQMKNSA-N |

Isomeric SMILES |

CCOC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |

Canonical SMILES |

CCOC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Key Intermediate)

This intermediate is the precursor to the hydroxyimino derivative.

- Starting Materials: 6-fluoroaniline derivatives or 6-fluorobenzoic acid derivatives are commonly used as starting points.

- Cyclization: The quinoline ring is formed by cyclization of anilines with diethyl ethoxymethylenemalonate under reflux in ethanol, followed by thermal cyclization in diphenyl ether or similar high-boiling solvents.

- Halogenation and Fluorination: Fluorine is introduced at the 6-position either by using fluorinated starting materials or by electrophilic fluorination methods.

- Esterification: The carboxylic acid at position 3 is esterified to the ethyl ester during or after ring formation.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | Aniline + diethyl ethoxymethylenemalonate, reflux in ethanol (2-10 h) | High | Formation of enamine intermediate |

| Thermal Cyclization | Reflux in diphenyl ether (30 min - 6 h) | High | Formation of quinoline core |

| Halogenation | POCl3 reflux (1 h) or thionyl chloride reflux (17 h) | 88-94% | Conversion to chloro derivatives for further substitution |

Conversion of 4-oxo Group to 4-(Hydroxyimino) Group (Oxime Formation)

- The 4-oxo group of the quinoline ester is converted to the hydroxyimino group by reaction with hydroxylamine or hydroxylamine derivatives.

- This reaction typically occurs in an alcoholic solvent (e.g., ethanol) under reflux conditions.

- The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming the oxime.

| Parameter | Details |

|---|---|

| Reagents | Hydroxylamine hydrochloride or free hydroxylamine |

| Solvent | Ethanol or aqueous ethanol |

| Temperature | Reflux (approx. 78°C) |

| Time | Several hours (4-12 h) |

| pH | Slightly acidic to neutral to favor oxime formation |

This step is critical for introducing the hydroxyimino functionality at the 4-position.

Purification and Characterization

- The crude product is purified by recrystallization or column chromatography.

- Purity is confirmed by thin-layer chromatography (TLC) using silica gel plates with n-hexane/ethyl acetate solvent systems.

- Elemental analysis (C, H, N) and spectroscopic methods (NMR, IR) confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Formation of quinoline core | Aniline + diethyl ethoxymethylenemalonate, reflux ethanol | Enamine intermediate | High | Precursor to quinoline |

| 2 | Cyclization | Reflux diphenyl ether | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | High | Quinoline ring formed |

| 3 | Halogenation (if needed) | POCl3 reflux or thionyl chloride reflux | Chloroquinoline derivatives | 88-94 | Facilitates further substitution |

| 4 | Oxime formation | Hydroxylamine, ethanol, reflux | Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate | Moderate to high | Introduction of hydroxyimino group |

| 5 | Purification | Recrystallization/Chromatography | Pure target compound | - | Confirmed by TLC, elemental analysis |

Research Findings and Notes

- The fluorine substitution at the 6-position is typically introduced early in the synthesis to ensure regioselectivity and stability during subsequent steps.

- The oxime formation is sensitive to reaction conditions; controlling pH and temperature is essential to maximize yield and minimize side reactions.

- The ethyl ester group is stable under the oxime formation conditions, allowing selective modification at the 4-position.

- Analytical data from microanalysis and TLC confirm the high purity of the final compound, with elemental analysis deviations within ±0.4% for C, H, and N.

- The compound’s melting point (~320-323°C) and boiling point (~338.5°C) are consistent with literature values for related quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might target the hydroxyimino group, converting it to an amine.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxyimino groups could play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below highlights key structural differences between the target compound and related quinoline derivatives:

Key Observations :

- Fluorine at position 6 is common across multiple compounds, suggesting its role in enhancing metabolic stability and electronic effects.

- Piperazinyl () and benzylamino () groups introduce basicity, impacting solubility and target interactions.

Physicochemical Properties

Biological Activity

Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12FNO3

- Molecular Weight : 235.22 g/mol

- CAS Number : 214045-84-8

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. Ethyl 6-fluoro derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents due to their ability to inhibit bacterial growth.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Interaction with DNA : Quinoline derivatives often intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer therapy.

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry demonstrated that ethyl 6-fluoro derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating a promising lead for new antibacterial agents.

Case Study 2: Anticancer Efficacy

In preclinical trials reported in Cancer Research, this compound was shown to induce apoptosis in human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to downregulate Bcl-2 expression while upregulating Bax expression, leading to increased apoptosis rates.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Journal of Medicinal Chemistry |

| Anticancer | Induces apoptosis in MCF-7 cells | Cancer Research |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Experimental Biology |

Q & A

Q. What synthetic routes are recommended for Ethyl 6-fluoro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions or nucleophilic substitutions starting from fluorinated quinoline precursors. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via regioselective ethylation, where reaction temperature, solvent polarity, and catalyst choice significantly influence product ratios . Optimization strategies include:

- Temperature Control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution efficiency.

- Catalytic Additives : Bases like triethylamine or DMAP can mitigate side reactions.

Key intermediates should be purified via column chromatography and characterized using NMR and MS to confirm regiochemical outcomes .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?

Methodological Answer: A combination of 1H/13C NMR , IR , and HRMS is essential. Key markers include:

- NMR :

- Quinoline protons : Resonances at δ 8.5–9.0 ppm (aromatic H).

- Hydroxyimino group : A broad singlet near δ 10–12 ppm (exchangeable proton).

- Ethyl ester : Triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 4.2–4.4 ppm, CH2).

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (O-H/N-H).

- MS : Molecular ion peaks matching the exact mass (e.g., m/z 308.06 for C13H12FN2O3).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What are the best practices for ensuring compound stability during storage and experimental use?

Methodological Answer:

- Storage : Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation.

- Handling : Use anhydrous solvents (e.g., dried DCM) to avoid hydrolysis of the ester group.

- Stability Testing : Monitor decomposition via HPLC at regular intervals (e.g., 0, 7, 30 days) under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers analyze regioselectivity in substitution reactions of quinolinecarboxylate derivatives?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, ethylation at the 1-position vs. the 4-position can be controlled by:

- Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (e.g., -F, -Cl) direct substitution to the para position.

- Steric Hindrance : Bulky reagents favor less hindered sites (e.g., 4-position over 1-position).

Density Functional Theory (DFT) calculations can predict transition-state energies, while NOESY NMR confirms substitution sites .

Q. What methodological approaches are used to evaluate antimicrobial activity, and how should controls be designed?

Methodological Answer:

- Strain Selection : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Assay Design :

- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates.

- Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls, and DMSO as a solvent control.

- Data Interpretation : Compare zone-of-inhibition diameters or MIC values to established thresholds (e.g., MIC ≤ 2 µg/mL = potent activity).

In studies of related compounds, derivatives with 6-fluoro and 7-chloro substituents showed moderate activity against S. aureus (MIC = 8 µg/mL) .

Q. How can contradictions in biological activity data between structurally similar derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., -F, -Cl, -OCH3) and correlate with activity trends.

- Physicochemical Profiling : Measure logP (lipophilicity) and pKa to assess membrane permeability.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or enzymatic assays to verify binding affinity to targets (e.g., DNA gyrase).

For instance, replacing -Cl with -CF3 in a related quinoline increased hydrophobicity, enhancing P. aeruginosa inhibition by 4-fold .

Q. What strategies enable the design of novel tricyclic derivatives from this compound?

Methodological Answer:

- Cyclocondensation : React with α-acetyl-N-arylhydrazonoyl chlorides to form pyrido[2,3-f]quinoxalines .

- Validation :

- X-ray Crystallography : Resolve bond angles and planarity of the tricyclic core.

- Biological Screening : Compare activity against parent compounds to identify enhanced potency.

For example, tricyclic derivatives of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibited improved DNA intercalation capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.